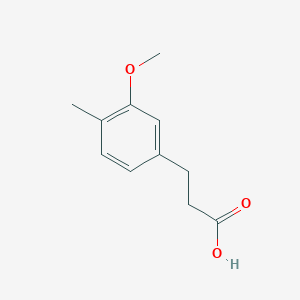

3-(3-Methoxy-4-methylphenyl)propanoic acid

Descripción general

Descripción

3-(3-Methoxy-4-methylphenyl)propanoic acid is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Enantioseparation and Chiral Recognition

- Enantioseparation of Isomeric Acids : Research on 2-(methylphenyl)propanoic acids, closely related to 3-(3-Methoxy-4-methylphenyl)propanoic acid, demonstrated successful enantioseparation using countercurrent chromatography. The study highlights the significant effect of methyl group position on the benzene ring for enantiorecognition, indicating potential applications in chiral discrimination and pharmaceutical synthesis (Jin et al., 2020).

Synthesis and Cyclization Studies

- Synthesis of Complex Molecules : A study described the synthesis and cyclization of compounds related to this compound, including the formation of benzothiazepin-4(5H)-ones and β-alanine derivatives. These findings are relevant for the development of novel chemical structures and potential pharmacological agents (Rutkauskas et al., 2008).

Metabolism and Bioconversion Studies

- Vanillic Acid Excretion during Stress : A study investigated the metabolic conversion of dihydroxyphenyl to methoxyphenyl compounds, including the identification of 3-hydroxy-4-methoxycinnamic acid as a metabolite. This research provides insight into metabolic pathways and potential applications in understanding stress-related biochemical processes (Smith & Bennett, 1958).

Photoreactive Chemical Synthesis

- Photochemical Synthesis of Chromones : A study explored the irradiation of esters related to this compound, leading to photo-Fries products and chromones. This suggests applications in photochemical reactions and the synthesis of chromones, which are significant in various industrial and pharmaceutical contexts (Álvaro et al., 1987).

Renewable Materials and Green Chemistry

- Polybenzoxazine Formation Using Phloretic Acid : Phloretic acid, a variant of 3-(4-Hydroxyphenyl)propanoic acid, was explored as a renewable building block for benzoxazine ring formation, suggesting potential applications in developing sustainable materials (Trejo-Machin et al., 2017).

Electrosynthesis Applications

- Electrochemical Hydrogenation : A study on the electrochemical hydrogenation of methoxyphenylpropenoic acids related to this compound demonstrated high yields in the production of propanoic acids. This has implications for efficient and environmentally friendly chemical synthesis methods (Korotaeva et al., 2011).

Biosynthesis of Alkaloids

- Synthesis of Amino Acid Components in Alkaloid Biosynthesis : The catalytic asymmetric synthesis of amino acids, structurally related to this compound, was developed for use in tetrahydroisoquinoline alkaloid biosynthesis. This research is important for the understanding and synthesis of natural compounds (Tanifuji et al., 2016).

Exploration of Natural Compounds

- Phenolic Compounds from Natural Sources : A study identified various phenolic compounds, including those structurally similar to this compound, from the leaves of Chenopodium album. This research contributes to understanding the chemical diversity and potential pharmacological properties of natural plant sources (Cutillo et al., 2006).

Safety Evaluation in Food Contact Materials

- Safety Assessment for Food Contact : The safety evaluation of a compound related to this compound in food contact materials was conducted, highlighting its importance in consumer safety and regulatory compliance (Flavourings, 2011).

Propiedades

IUPAC Name |

3-(3-methoxy-4-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8-3-4-9(5-6-11(12)13)7-10(8)14-2/h3-4,7H,5-6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXEHNTZXCROZOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390357 | |

| Record name | 3-(3-methoxy-4-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67199-60-4 | |

| Record name | 3-(3-methoxy-4-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

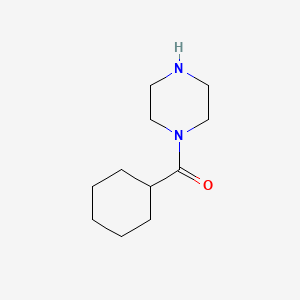

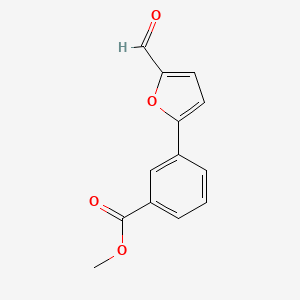

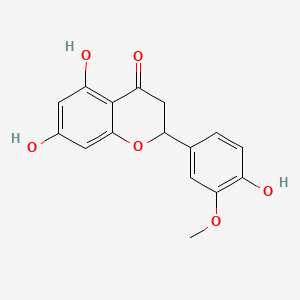

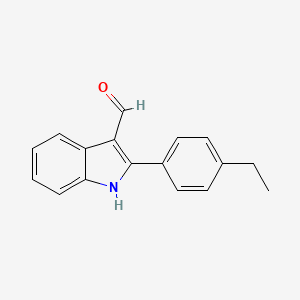

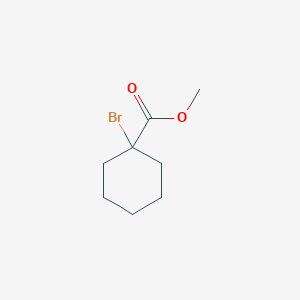

Feasible Synthetic Routes

Q1: What is the significance of 3-(3-Methoxy-4-methylphenyl)propanoic acid in the context of the research presented?

A1: The paper describes the synthesis of this compound as a key intermediate in the total synthesis of 2-Hydroxycuparene []. This compound is not investigated for its individual properties but serves as a building block in a multi-step synthesis of a more complex molecule.

Q2: Does the paper discuss the characterization data for this compound?

A2: While the paper focuses on the synthetic route, it does not explicitly provide spectroscopic data or other characterization details for this compound [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1351575.png)

![6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid](/img/structure/B1351580.png)